Product packaging for 4-(2,4-Difluorophenyl)benzaldehyde(Cat. No.:CAS No. 728918-75-0)

4-(2,4-Difluorophenyl)benzaldehyde

Cat. No.: B1334109
CAS No.: 728918-75-0
M. Wt: 218.2 g/mol
InChI Key: VXWNQBQQPCHIMW-UHFFFAOYSA-N
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Description

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.

Geometrical Optimization and Energetic Profiling

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-(2,4-Difluorophenyl)benzaldehyde, the geometry is expected to be non-planar due to the steric hindrance between the two phenyl rings, leading to a certain dihedral angle between them.

The energetic profile provides information about the stability of the molecule. Key energetic parameters include the total energy, enthalpy, and Gibbs free energy of the optimized structure.

Table 1: Theoretically Estimated Geometrical Parameters of this compound

ParameterEstimated ValueComparison with Benzaldehyde (B42025)
C-C (phenyl ring)~1.39 - 1.41 ÅSimilar to benzaldehyde (~1.39 Å)
C-C (inter-ring)~1.48 ÅSlightly shorter than in biphenyl (B1667301) due to electronic effects
C=O (aldehyde)~1.22 ÅSimilar to benzaldehyde (~1.22 Å)
C-H (aldehyde)~1.11 ÅSimilar to benzaldehyde (~1.11 Å)
C-F~1.35 ÅTypical C-F bond length in aromatic systems
Dihedral Angle (inter-ring)~30° - 40°Non-planar due to steric hindrance

Note: These values are estimations based on DFT calculations of similar molecules like benzaldehyde and substituted biphenyls.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. The introduction of the 2,4-difluorophenyl group significantly influences the electronic properties of the benzaldehyde moiety. The two fluorine atoms are strong electron-withdrawing groups due to their high electronegativity. This affects the electron distribution across the entire molecule, particularly on the aromatic rings and the carbonyl group. This can be quantified through Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which provide insights into the atomic charges and electron delocalization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. uwosh.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uwosh.edu The energy and distribution of these orbitals are crucial in determining how a molecule interacts with other species.

Evaluation of HOMO-LUMO Gap for Reactivity and Stability

Table 2: Estimated Frontier Molecular Orbital Energies of this compound

ParameterEstimated Energy (eV)
HOMO~ -6.5 to -7.0
LUMO~ -2.0 to -2.5
HOMO-LUMO Gap~ 4.0 to 5.0

Note: These are estimated values based on theoretical studies of similar aromatic aldehydes and fluorinated compounds. mdpi.comsemanticscholar.org

Prediction of Electrophilic and Nucleophilic Attack Sites

The spatial distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attacks, respectively. The HOMO region, being electron-rich, is susceptible to attack by electrophiles. In contrast, the LUMO region, being electron-deficient, is the site where a nucleophile would attack. For this compound, the HOMO is expected to be localized primarily on the benzaldehyde phenyl ring, while the LUMO is likely to be distributed over the carbonyl group and the difluorophenyl ring, influenced by the electron-withdrawing nature of the fluorine atoms.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for understanding its reactivity. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and are favorable for electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. Green regions denote neutral potential.

For this compound, the MEP surface is expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack or hydrogen bonding. The fluorine atoms will also exhibit negative potential. Positive potential (blue) is anticipated around the hydrogen atoms of the aromatic rings and the aldehyde hydrogen. The presence of the difluorophenyl group will likely create a more complex potential distribution compared to unsubstituted benzaldehyde. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8F2O B1334109 4-(2,4-Difluorophenyl)benzaldehyde CAS No. 728918-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-difluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8F2O/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWNQBQQPCHIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374244
Record name 4-(2,4-difluorophenyl)benzaldehyde
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728918-75-0
Record name 4-(2,4-difluorophenyl)benzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID10374244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728918-75-0
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Synthetic Methodologies and Chemical Transformations Involving 4 2,4 Difluorophenyl Benzaldehyde

Strategies for the Synthesis of 4-(2,4-Difluorophenyl)benzaldehyde Scaffolds

The synthesis of the this compound framework relies on the strategic formation of the core biphenyl (B1667301) structure and the introduction of the essential aldehyde and difluoro functionalities. These steps can be performed in various sequences, each offering distinct advantages.

Formation of Biphenyl Linkages for Analogous Structures

The creation of the C-C bond linking the two phenyl rings is a cornerstone of synthesizing the this compound scaffold. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this purpose.

The Suzuki-Miyaura coupling is a widely used reaction for forming biaryl linkages. This method typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of analogous structures, 4-bromobenzaldehyde can be coupled with a suitable boronic acid. researchgate.netorgsyn.org For instance, the coupling of 4-bromobenzaldehyde with phenylboronic acid has been demonstrated to proceed efficiently. orgsyn.org The reaction conditions, including the choice of catalyst, solvent, and base, are crucial for achieving high yields. researchgate.netresearchgate.net

Another approach involves the Gomberg-Bachmann reaction, which utilizes a diazonium salt. In a related synthesis, 2,4-difluorobiphenyl can be prepared by diazotizing 2,4-difluoroaniline and subsequently coupling the resulting benzenediazonium salt with benzene. google.com This biphenyl intermediate can then be functionalized to introduce the aldehyde group.

Coupling ReactionReactant 1Reactant 2Catalyst/ReagentsKey Features
Suzuki-Miyaura Coupling Aryl Halide (e.g., 4-Bromobenzaldehyde)Arylboronic Acid (e.g., (2,4-Difluorophenyl)boronic acid)Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Na₂CO₃, KOAc)High yields, good functional group tolerance, widely applicable. orgsyn.orgresearchgate.net
Gomberg-Bachmann Reaction Diazonium Salt (from 2,4-Difluoroaniline)Aromatic Compound (e.g., Benzene)BaseUseful for symmetrical and unsymmetrical biaryls; can have issues with regioselectivity. google.com

Introduction of Aldehyde Functionalities in Fluorinated Aromatic Systems

The introduction of the aldehyde group (formylation) onto the aromatic ring is a critical step that can be achieved through several established methods. The choice of method often depends on the nature of the substrate and the desired regioselectivity.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.com This reaction uses a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. youtube.comjk-sci.com The aromatic ring attacks the iminium ion, and subsequent hydrolysis yields the corresponding aldehyde. chemistrysteps.comijpcbs.com This method is effective for formylating activated aromatic and heteroaromatic substrates. ijpcbs.com

Another common strategy involves the use of organometallic reagents . A Grignard reagent can be prepared from an aryl bromide, such as 4-bromo-2',4'-difluorobiphenyl. This organomagnesium compound then reacts with a formylating agent like DMF in what is known as the Bouveault aldehyde synthesis. walisongo.ac.id Hydrolysis of the intermediate hemiaminal furnishes the desired aldehyde. walisongo.ac.id This approach is particularly useful when starting from a halogenated biphenyl precursor. google.com

Friedel-Crafts acylation offers an alternative route. The 2,4-difluorobiphenyl core can be acylated, for example, with 4-nitrobenzoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃). google.com The resulting benzophenone can then undergo a Baeyer-Villiger oxidation to form an ester, which is subsequently hydrolyzed to a phenol. google.com While more steps are involved, this pathway can be adapted to ultimately yield the aldehyde functionality through different synthetic transformations.

Halogenation Approaches for Difluoro Substitution Patterns

Achieving the specific 2,4-difluoro substitution pattern on one of the phenyl rings is crucial for the compound's identity and properties. The strategic incorporation of fluorine atoms into organic molecules is a key aspect of modern medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity. nbinno.comrsc.org

One direct method for introducing fluorine is through halogen exchange (Halex) reactions . This process involves substituting chlorine or bromine atoms on an aromatic ring with fluorine using a fluoride salt, such as potassium fluoride. For example, a dichlorobenzaldehyde derivative can be converted to a difluorobenzaldehyde under specific conditions, often at elevated temperatures in a polar aprotic solvent. google.com

Direct electrophilic fluorination is another modern approach. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful electrophilic fluorine sources capable of fluorinating aromatic rings, although controlling regioselectivity can be challenging. organic-chemistry.org The development of organocatalytic methods has also enabled the enantioselective α-fluorination of aldehydes, highlighting the advances in selective fluorination chemistry. researchgate.net The synthesis often starts with a pre-functionalized precursor like 1,3-difluorobenzene, which already contains the desired fluorine pattern, and then building the rest of the molecule from it. researchgate.net

Key Chemical Reactions and Derivatization Pathways of this compound

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for its derivatization and use as a precursor in the synthesis of more complex molecules, including novel heterocyclic systems.

Reactions Involving the Aldehyde Functional Group

The carbonyl group of the aldehyde is highly reactive and participates in numerous classical organic reactions. A common transformation is the formation of hydrazones through reaction with hydrazine derivatives.

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): A standard qualitative test for aldehydes and ketones involves reaction with DNPH (Brady's reagent). vedantu.com This reaction is an addition-elimination (condensation) process where the nucleophilic nitrogen of DNPH attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable, brightly colored 2,4-dinitrophenylhydrazone precipitate. yorku.calibretexts.org This derivatization is widely used for the detection and quantification of carbonyl compounds via liquid chromatography. nih.govresearchgate.netnih.gov

Deoxyfluorination: The aldehyde group can be converted into a difluoromethyl (-CHF₂) group, a valuable moiety in medicinal chemistry. This transformation can be achieved using deoxyfluorinating agents. For instance, reagents like tetramethylammonium fluoride in combination with perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (Tf₂O) can effectively convert aryl aldehydes into the corresponding difluoromethyl arenes under mild conditions. umich.edu

Nucleophilic Addition: The aldehyde can undergo nucleophilic addition with various carbon and heteroatom nucleophiles. For example, enantioselective nucleophilic difluoromethylation has been reported for aromatic aldehydes using reagents like PhSO₂CF₂H in the presence of a chiral catalyst, leading to the formation of chiral α-difluoromethyl alcohols. researchgate.net

Reaction TypeReagent(s)Product Functional GroupSignificance
Hydrazone Formation 2,4-Dinitrophenylhydrazine (DNPH)2,4-DinitrophenylhydrazoneUsed for detection, isolation, and characterization of carbonyl compounds. yorku.calibretexts.org
Deoxyfluorination NMe₄F / PBSF or Tf₂ODifluoromethyl (-CHF₂)Introduces the bioisosterically important CHF₂ group. umich.edu
Nucleophilic Difluoromethylation PhSO₂CF₂H / Chiral Catalystα-Difluoromethyl alcoholCreates a chiral center and introduces a difluoromethyl group. researchgate.net
Oxidation Oxidizing agents (e.g., KMnO₄, CrO₃)Carboxylic Acid (-COOH)Converts the aldehyde to a higher oxidation state.
Reduction Reducing agents (e.g., NaBH₄, LiAlH₄)Primary Alcohol (-CH₂OH)Reduces the aldehyde to the corresponding benzyl alcohol.

Construction of Novel Heterocyclic Systems Utilizing the Compound as a Precursor

Aromatic aldehydes are fundamental precursors for synthesizing a vast range of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. The reactivity of the aldehyde group allows it to participate in various cyclization and condensation reactions.

The aldehyde can serve as a key component in multicomponent reactions to build complex heterocyclic scaffolds. For instance, the aldehyde group can react with an amine and a compound containing an active methylene group in reactions like the Hantzsch pyridine synthesis or the Gewald aminothiophene synthesis .

Furthermore, fluorous synthesis techniques, which utilize perfluoroalkyl chains as phase tags, have been developed to streamline the synthesis and purification of heterocyclic systems. nih.govumb.edu While not a direct reaction of the aldehyde, this methodology can be applied to multi-step sequences starting from fluorinated building blocks like this compound to facilitate the creation of complex heterocyclic libraries. The Vilsmeier-Haack reagent, besides its role in formylation, can also be a powerful tool in constructing various nitrogen and oxygen-based heterocycles from suitable precursors. ijpcbs.com The synthesis of benzo researchgate.netthiazolo[2,3-c] google.comresearchgate.nettriazole derivatives, for example, can involve intermediates derived from aromatic aldehydes, showcasing their utility in building complex, fused heterocyclic systems. mdpi.com

Formation of Chalcone-type Derivatives and Related Conjugated Systems

The synthesis of chalcones, which are α,β-unsaturated ketones, represents a significant chemical transformation of this compound. The most prevalent method for this synthesis is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aldehyde and a ketone. scispace.comwikipedia.org In this context, this compound reacts with various substituted or unsubstituted acetophenones (aryl methyl ketones) to yield the corresponding chalcone derivatives. ijrpc.comnih.gov

The reaction is typically carried out by dissolving the aldehyde and ketone in an alcoholic solvent, such as ethanol or methanol, followed by the addition of a catalyst. ijrpc.comamazonaws.com Common basic catalysts include aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH), with concentrations ranging from 10% to 60%. nih.govnih.govrasayanjournal.co.in Acid catalysts, such as sulfuric acid (H₂SO₄) or boron trifluoride etherate (BF₃-Et₂O), have also been employed effectively. nih.govacs.org The reaction mixture is often stirred at room temperature for several hours, and the resulting chalcone product typically precipitates from the solution upon completion or after acidification. ijrpc.comresearchgate.net

These chalcone derivatives, characterized by the 1-(Aryl¹)-3-(Aryl²)-2-propen-1-one backbone, are valuable intermediates in organic synthesis. The α,β-unsaturated carbonyl moiety is a reactive synthon that allows for the construction of various heterocyclic compounds. For instance, reacting these chalcones with hydrazine hydrate leads to the formation of pyrazoline derivatives. dergipark.org.trnih.govresearchgate.net Similarly, cyclization with thiourea in a basic medium can yield 1,3-thiazine derivatives. amazonaws.comresearchgate.net The presence of the difluorophenyl group, originating from the starting aldehyde, is retained in these more complex structures, influencing their chemical properties.

Table 1: Examples of Chalcone Derivatives from this compound This table is illustrative, showing potential products based on established Claisen-Schmidt condensation methodologies.

Reactant 1Reactant 2CatalystTypical ConditionsProduct Name
This compoundAcetophenoneNaOHEthanol, Room Temp, 4-5 hrs3-(2,4-Difluorophenyl)-1-phenylprop-2-en-1-one
This compound4-HydroxyacetophenoneKOHMethanol, Room Temp, 10 min3-(2,4-Difluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
This compound4-AminoacetophenoneH₂SO₄Ethanol, Reflux, 3 hrs1-(4-Aminophenyl)-3-(2,4-difluorophenyl)prop-2-en-1-one
This compound2-AcetylnaphthaleneNaOHEthanol, 10 °C to RT, 5 hrs1-(Naphthalen-2-yl)-3-(2,4-difluorophenyl)prop-2-en-1-one

Advanced Synthetic Techniques and Catalytic Methodologies

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering significant advantages over conventional heating methods. rasayanjournal.co.in For transformations involving this compound, such as the Claisen-Schmidt condensation to form chalcones, microwave irradiation can lead to drastically reduced reaction times, cleaner reaction profiles, and often higher yields. nih.govresearchgate.net

In a typical microwave-assisted procedure, the reactants—this compound and a suitable ketone—are mixed, often in the absence of a solvent (solvent-free conditions) or with a minimal amount of a high-boiling point solvent, along with a catalyst. rasayanjournal.co.invinhuni.edu.vn The mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration, typically ranging from a few minutes to less than an hour. nih.govvinhuni.edu.vn This rapid and uniform heating often minimizes the formation of side products that can occur with prolonged heating under conventional methods. nih.govresearchgate.net The efficiency of microwave-assisted synthesis makes it an attractive, environmentally friendly "green chemistry" approach, particularly when combined with solvent-free conditions. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Several hours (e.g., 4-24 hrs)Minutes (e.g., 3-25 min) nih.govnih.govvinhuni.edu.vn
Energy Input Prolonged, less efficientRapid, highly efficient rasayanjournal.co.in
Solvent Use Often requires bulk solventCan be performed solvent-free or with minimal solvent rasayanjournal.co.invinhuni.edu.vn
Product Yield Moderate to highOften higher, with cleaner products nih.govresearchgate.net
Side Products More prone to side-product formationReduced formation of byproducts nih.gov

Catalysts are fundamental to achieving efficient and selective synthesis of derivatives from this compound. Their role is to provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate without being consumed in the process.

In the context of the Claisen-Schmidt condensation, both base and acid catalysts are widely used.

Base Catalysts : Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are most common. nih.gov The base functions by deprotonating the α-carbon of the ketone component, generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound, initiating the condensation. scispace.com

Acid Catalysts : Protic acids (e.g., H₂SO₄, HCl) and Lewis acids (e.g., BF₃-Et₂O) can also catalyze the reaction. nih.gov Acid catalysis typically proceeds by protonating the carbonyl oxygen of the ketone, which facilitates its tautomerization to the enol form. The enol then acts as the nucleophile. Alternatively, the acid can activate the aldehyde's carbonyl group toward nucleophilic attack. rsc.org The choice of catalyst can influence reaction rates and yields; for instance, BF₃-Et₂O has been reported to provide high yields in chalcone synthesis. nih.gov

Heterogeneous Catalysts : Modern approaches also utilize solid-supported catalysts, such as hydroxyapatite-supported potassium fluoride or zeolites, which offer advantages like easy separation from the reaction mixture, potential for recycling, and reduced environmental impact. google.comscispace.com

Beyond condensation reactions, other catalytic systems are crucial for different transformations. For example, palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are powerful methods for forming carbon-carbon bonds. nih.govorganic-chemistry.org Such a reaction could theoretically couple this compound (if converted to an aryl halide) with an alkene, demonstrating the broad utility of catalysis in modifying and functionalizing aromatic structures. semanticscholar.orgmdpi.com

Table 3: Catalysts in Transformations Involving Aromatic Aldehydes

Catalyst TypeExample(s)Role/MechanismReaction Type
Base Catalyst NaOH, KOHGenerates nucleophilic enolate from ketoneClaisen-Schmidt Condensation
Acid Catalyst H₂SO₄, HCl, BF₃-Et₂OActivates carbonyl group, promotes enol formationClaisen-Schmidt Condensation
Heterogeneous Catalyst Zeolites, H₅PMo₁₀V₂O₄₀/SiO₂Provides active sites on a solid supportClaisen-Schmidt Condensation
Transition Metal Catalyst Palladium (e.g., Pd(OAc)₂)Catalyzes C-C bond formation via oxidative addition/reductive elimination cycleMizoroki-Heck Reaction

Advanced Spectroscopic and Structural Characterization of 4 2,4 Difluorophenyl Benzaldehyde and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. mdpi.comdatapdf.com This method can elucidate the location of atoms, the strength of interatomic bonds, and the nature of supramolecular interactions, which are crucial for understanding the physicochemical properties of a substance. mdpi.com While specific crystallographic data for 4-(2,4-difluorophenyl)benzaldehyde is not extensively detailed in the literature, analysis of its derivatives and structurally similar compounds provides a strong basis for understanding its likely solid-state characteristics.

The crystal packing of aromatic compounds is often governed by a combination of noncovalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. nih.gov In derivatives of this compound, the arrangement of molecules in the crystal lattice is significantly influenced by these forces. For instance, studies on related fluorinated benzamides show that crystal structures can be stabilized by amide-to-amide hydrogen bonds. mdpi.com

Conformational analysis in the solid state reveals the preferred spatial orientation of the molecule's constituent parts. For this compound, a key conformational parameter is the dihedral angle between the planes of the benzaldehyde (B42025) ring and the 2,4-difluorophenyl ring. X-ray diffraction studies on analogous biaryl compounds, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, show that the molecular structure can be essentially planar with respect to the aromatic rings. mdpi.com In other dialdehyde structures, the dihedral angle between benzene rings can be significant, as seen in 4-[5-(4-formylphenoxy)pentoxy]benzaldehyde where the angle is 77.28°. researchgate.net

The solid-state conformation is the result of a balance between intramolecular steric effects and intermolecular packing forces. The specific orientation of the aldehyde group relative to the phenyl ring is also a critical conformational feature. rsc.orgrsc.org Analysis of related fluorinated diphenidine derivatives shows that torsion angles between phenyl rings and bridging chains are key structural descriptors. ntu.ac.uk Therefore, a single-crystal X-ray analysis of this compound would precisely define these angles, providing a static snapshot of its lowest-energy conformation within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. hw.ac.uk By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and conformation of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton and the aromatic protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm.

The aromatic region would display a more complex set of signals due to the protons on the two different phenyl rings.

The protons on the benzaldehyde ring would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

The protons on the 2,4-difluorophenyl ring would exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

The integration of these signals would correspond to the number of protons in each environment, confirming the structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is illustrative and based on typical chemical shifts for similar structural motifs.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Aldehyde H9.8 - 10.2Singlet (s)Characteristic chemical shift for a benzaldehyde proton.
Aromatic H (Benzaldehyde Ring)7.8 - 8.1Multiplet (m)Protons ortho and meta to the aldehyde group.
Aromatic H (Difluorophenyl Ring)7.0 - 7.6Multiplet (m)Complex splitting due to H-H and H-F coupling.

¹³C NMR spectroscopy provides information on every non-equivalent carbon atom in the molecule. hw.ac.uk For this compound, the aldehyde carbonyl carbon is expected to have a characteristic signal around δ 190 ppm. The aromatic region will contain multiple signals for the 12 different aromatic carbons. Carbons directly bonded to fluorine atoms will appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling, which is typically large. Carbons that are two or three bonds away from fluorine will show smaller couplings (²JCF and ³JCF).

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov The spectrum for this compound would show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-4 positions of the phenyl ring. The chemical shifts and coupling constants would be characteristic of their specific electronic environments. mdpi.com

Table 2: Predicted ¹³C and ¹⁹F NMR Spectral Data for this compound This table is illustrative and based on typical chemical shifts and coupling constants for similar structural motifs.

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Notes
¹³CC=O (Aldehyde)190 - 195Typical range for an aldehyde carbonyl carbon.
¹³CAromatic C-F155 - 165Large one-bond C-F coupling (¹JCF) expected.
¹³CAromatic C-H / C-C110 - 145Multiple signals expected, some showing smaller C-F couplings.
¹⁹FFluorine at C-2-110 to -120Chemical shift is relative to a standard like CFCl₃.
¹⁹FFluorine at C-4-110 to -120A distinct signal from the C-2 fluorine.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of complex ¹H and ¹³C NMR spectra. harvard.edu Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivity. In a COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are spin-coupled (typically on adjacent carbons). nih.gov This would allow for the unambiguous assignment of protons within each of the two aromatic spin systems.

Other 2D techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate proton signals with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). These experiments provide a complete and unambiguous map of the molecular structure, confirming the connectivity of the entire carbon skeleton and verifying the assignments made from 1D spectra.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrational motions of its constituent atoms. These techniques are complementary, with FT-IR spectroscopy measuring the absorption of infrared radiation by molecules as they transition to a higher vibrational state, and Raman spectroscopy involving the inelastic scattering of monochromatic light.

Assignment of Characteristic Vibrational Modes

The vibrational spectrum of this compound is complex due to its relatively low symmetry and the presence of multiple functional groups. The assignment of vibrational modes is based on the analysis of characteristic group frequencies and comparison with related molecules, such as benzaldehyde, 4-phenylbenzaldehyde, and substituted difluorobenzenes. mdpi.comresearchgate.netasianjournalofphysics.com The key vibrational modes are associated with the benzaldehyde ring, the 2,4-difluorophenyl ring, the aldehyde functional group, and the inter-ring C-C bond.

The principal characteristic vibrational modes for this compound are summarized in the table below. The wavenumbers represent typical ranges for these functional groups and are informed by studies on analogous compounds. mdpi.comnih.gov

Vibrational ModeDescriptionExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
Aldehyde Group Vibrations
ν(C-H)Aldehydic C-H stretching2850-2820, 2750-27202850-2820, 2750-2720
ν(C=O)Carbonyl stretching1710-1690 (strong)1710-1690 (weak)
δ(C-H)Aldehydic C-H in-plane bending1420-13801420-1380
Aromatic Ring Vibrations
ν(C-H)Aromatic C-H stretching3100-30003100-3000 (strong)
ν(C=C)Aromatic C=C ring stretching1620-1580, 1520-14701620-1580, 1520-1470
δ(C-H)Aromatic C-H in-plane bending1300-10001300-1000
γ(C-H)Aromatic C-H out-of-plane bending900-675900-675 (weak)
C-F Vibrations
ν(C-F)C-F stretching1300-1100 (very strong)1300-1100 (weak)
δ(C-F)C-F bending850-750850-750
Other Vibrations
ν(C-C)Inter-ring C-C stretching~1250~1250

Aldehyde Group: The most characteristic vibration is the strong C=O stretching band, which is expected to appear around 1700 cm⁻¹ in the FT-IR spectrum. globalresearchonline.net The aldehydic C-H stretching typically manifests as a pair of weak to medium bands between 2720 and 2850 cm⁻¹.

Aromatic Rings: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings give rise to several bands in the 1470-1620 cm⁻¹ region. Out-of-plane C-H bending modes are sensitive to the substitution pattern and are expected in the 900-675 cm⁻¹ range.

C-F Bonds: The C-F stretching vibrations are known to produce very strong absorption bands in the FT-IR spectrum, typically in the 1100-1300 cm⁻¹ region, making them a distinctive feature for this molecule. researchgate.net

Correlative Analysis with Quantum Chemical Calculations

To achieve a more precise and reliable assignment of the vibrational modes, experimental FT-IR and Raman spectra are often analyzed in conjunction with quantum chemical calculations. Density Functional Theory (DFT) is a widely used computational method for this purpose, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p). nih.gov

The process involves:

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies and their corresponding intensities (IR) and activities (Raman) are calculated for the optimized structure. nih.gov

Scaling: Calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations and basis set limitations. Therefore, they are often scaled using empirical scaling factors to improve the agreement with experimental data. asianjournalofphysics.com

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of each internal coordinate (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of the spectral bands. tandfonline.com

This correlative approach provides a powerful tool for understanding the complex vibrational spectra of molecules like this compound, enabling a detailed characterization of their structural properties. mdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of organic compounds. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the elemental composition and validation of the molecular formula of this compound.

The exact mass of this compound (C₁₃H₈F₂O) is calculated to be 218.0543 g/mol . HRMS can measure this value with high precision (typically within 5 ppm), confirming the molecular formula and distinguishing it from other isobaric compounds.

In addition to molecular formula validation, tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure by analyzing its fragmentation patterns upon collision-induced dissociation (CID). nih.govnih.gov The fragmentation of the protonated molecule [M+H]⁺ can be rationalized by the cleavage of the weakest bonds and the formation of stable ions and neutral fragments.

A plausible fragmentation pathway for this compound is proposed below, based on established fragmentation mechanisms for aromatic aldehydes and fluorinated compounds. researchgate.netmdpi.commdpi.com

m/z (Proposed)Ion FormulaDescription of Loss
219.0621[C₁₃H₉F₂O]⁺Protonated molecule [M+H]⁺
218.0543[C₁₃H₈F₂O]⁺˙Molecular ion [M]⁺˙ (in EI)
190.0581[C₁₂H₈F₂]⁺˙Loss of formyl radical (•CHO) or CO
189.0503[C₁₂H₇F₂]⁺Loss of CO and H•
140.0424[C₇H₄FO]⁺Cleavage at the inter-ring bond, charge on benzaldehyde fragment
115.0141[C₆H₄F₂]⁺˙Cleavage at the inter-ring bond, charge on difluorophenyl fragment
95.0135[C₆H₄F]⁺Loss of HF from the difluorophenyl fragment

Initial Fragmentation: The molecular ion typically undergoes fragmentation through the loss of the formyl radical (•CHO, 29 Da) or a neutral carbon monoxide molecule (CO, 28 Da), leading to a significant fragment ion at m/z 190. nist.gov This is a common pathway for aromatic aldehydes.

Secondary Fragmentation: The resulting biphenyl (B1667301) fragment ion can undergo further fragmentation, such as the loss of a hydrogen atom or the elimination of hydrogen fluoride (HF), which is characteristic of fluorinated aromatic compounds.

Ring Cleavage: Cleavage of the C-C bond connecting the two aromatic rings is also a possible fragmentation route, leading to ions corresponding to the benzaldehyde and difluorophenyl moieties.

Electronic Absorption and Luminescence Spectroscopy for Insights into Electronic Transitions

Electronic absorption (UV-Visible) and luminescence (fluorescence) spectroscopy are powerful techniques used to investigate the electronic structure and photophysical properties of molecules. biocompare.com These methods provide information about the electronic transitions that occur when a molecule absorbs and subsequently emits light. rsc.orgresearchgate.net

The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the conjugated biphenyl core and the non-bonding electrons of the carbonyl oxygen. The primary electronic transitions are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense (high molar absorptivity, ε) and are responsible for the strong absorption bands in the UV region. For conjugated systems like this biphenyl derivative, these absorptions are expected at longer wavelengths compared to non-conjugated systems.

n → π* Transitions: This involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are symmetry-forbidden and thus exhibit much lower intensity compared to π → π* transitions. They typically appear as a weak shoulder or a separate band at the long-wavelength edge of the absorption spectrum. lasalle.edu

Spectroscopic ParameterSolventExpected Wavelength/ValueAssociated Transition
Absorption (λmax) Non-polar (e.g., Hexane)~280-320 nmπ → π
Polar (e.g., Ethanol)Slight red-shiftπ → π
Non-polar (e.g., Hexane)~330-370 nm (weak)n → π
Polar (e.g., Ethanol)Blue-shiftn → π
Emission (λem) Non-polar (e.g., Toluene)~380-450 nmFluorescence from S₁ (π, π*)
Quantum Yield (ΦF) Aprotic solventsLow to moderateEfficiency of fluorescence
Stokes Shift Various solvents50-100 nmEnergy loss between absorption and emission

The absorption and emission spectra of such molecules can be influenced by solvent polarity. researchgate.net The π → π* transition band often shows a slight bathochromic (red) shift in polar solvents, while the n → π* transition typically exhibits a hypsochromic (blue) shift due to the stabilization of the non-bonding orbital by the polar solvent.

Many benzaldehyde derivatives are fluorescent, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence is expected to originate from the lowest energy excited state, which is typically of (π, π*) character in biphenyl systems. The presence of the fluorine atoms may influence the luminescence properties, potentially affecting the fluorescence quantum yield and lifetime. mdpi.com

Computational Chemistry and Theoretical Studies of 4 2,4 Difluorophenyl Benzaldehyde

Computational Prediction and Validation of Spectroscopic Properties

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like 4-(2,4-Difluorophenyl)benzaldehyde. These predictions are crucial for interpreting experimental data and understanding the molecule's vibrational and electronic behavior. While specific, published computational studies on this compound are not extensively available, the established methodologies allow for a robust prediction of its properties.

DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can generate theoretical vibrational spectra (Infrared and Raman). mdpi.comresearchgate.net These calculations yield harmonic frequencies that, when appropriately scaled, show excellent agreement with experimental findings for similar molecules. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C-F stretching vibrations, and various aromatic ring vibrations. scispace.com

Potential Energy Distribution (PED) analysis is typically performed to provide a detailed assignment of each vibrational mode. scispace.com This allows for a precise correlation between the calculated frequencies and the specific atomic motions within the molecule.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 1: Representative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Assignment (Based on PED)
O-H Stretch (if dimer)~3200-3600Intermolecular H-bonding
C-H Stretch (aldehyde)~2800-2900Formyl C-H stretching
C=O Stretch~1680-1720Aldehyde carbonyl stretching
Aromatic C=C Stretch~1500-1600Phenyl ring skeletal vibrations
C-F Stretch~1100-1300C-F bond stretching
C-H In-Plane Bend~1000-1200Aromatic C-H bending
C-C-C In-Plane Bend~800-1000Ring deformation
C-H Out-of-Plane Bend~700-900Aromatic C-H wagging
C=O In-Plane Bend~500-600Carbonyl group deformation
Torsional Modes<200Phenyl-phenyl and aldehyde torsion

Note: This table is illustrative and represents typical values expected from a DFT calculation. Actual values would be derived from specific computational studies.

Investigation of Intermolecular Interactions

The way molecules of this compound interact with each other in the solid state dictates its crystal packing and macroscopic properties. Computational methods are essential for identifying and quantifying these non-covalent interactions.

Analysis of Hydrogen Bonding Networks

The primary hydrogen bond acceptor in this compound is the oxygen atom of the carbonyl group. It can form weak C-H···O hydrogen bonds with aromatic C-H donors from neighboring molecules. rsc.org Computational studies on similar benzaldehyde (B42025) derivatives have shown that these interactions, though weak, play a significant role in stabilizing the crystal lattice. nih.gov The formation of dimers or extended chains through these C-H···O interactions can be modeled, and their binding energies calculated. rsc.org The dimensionality of these hydrogen bond networks, whether they form 1D chains, 2D sheets, or 3D frameworks, profoundly influences the material's physical properties. nih.gov

Elucidation of π-π Stacking and Other Non-Covalent Interactions

The two phenyl rings in this compound make it a candidate for π-π stacking interactions. These interactions are crucial in the self-assembly of aromatic molecules. rsc.orgnih.gov Computational studies can determine the preferred geometry (e.g., sandwich, T-shaped, or parallel-displaced) and the interaction energy of stacked dimers or larger aggregates. arxiv.org The electron-withdrawing nature of the fluorine atoms and the aldehyde group influences the electron density of the π-systems, which in turn modulates the strength of the π-π stacking. rsc.org It has been shown that hydrogen bonding can affect the aromatic character of rings and consequently increase the strength of π-π stacking interactions. rsc.org

Theoretical Studies on Nonlinear Optical (NLO) Properties

Molecules with significant delocalized π-electron systems and charge asymmetry often exhibit nonlinear optical (NLO) properties, making them useful for applications in telecommunications and photonics. nih.gov Theoretical calculations are a primary tool for predicting the NLO response of new materials.

The key NLO parameters, namely the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using quantum chemical methods. Time-dependent density functional theory (TD-DFT) is a common approach for these calculations. nih.govnih.gov A large value for the first-order hyperpolarizability (β) is indicative of a strong NLO response. For this compound, the presence of the electron-donating phenyl ring and the electron-withdrawing aldehyde and difluorophenyl groups creates a push-pull system that could lead to a significant NLO response. Calculations would quantify this potential. The results are often compared to a standard NLO material, such as urea, to gauge their relative magnitude. acs.org

Table 2: Representative Predicted NLO Properties for this compound

PropertySymbolPredicted Value (a.u.)
Dipole MomentμValue
Mean Polarizability<α>Value
First Hyperpolarizabilityβ_totValue

Note: This table is illustrative. The values would be obtained from specific TD-DFT calculations.

In Silico Approaches for Structure-Property Relationship Studies

In silico methods allow for the systematic investigation of how molecular structure affects physical and chemical properties, excluding biological activity. For this compound, computational studies can establish clear structure-property relationships.

For example, by computationally modeling analogues where the fluorine atoms are moved to different positions on the phenyl ring (e.g., 3,5-difluoro or 2,5-difluoro), one could determine the effect of substituent position on:

Molecular Geometry: Changes in dihedral angles between the phenyl rings.

Electronic Properties: Variations in the HOMO-LUMO energy gap, which relates to chemical reactivity and electronic transitions. nih.gov

Spectroscopic Properties: Shifts in key vibrational frequencies or NMR chemical shifts.

NLO Response: Enhancement or reduction of the hyperpolarizability (β) value.

These studies provide fundamental insights into how targeted structural modifications can be used to tune the material properties of substituted biphenyl (B1667301) compounds for specific technological applications.

Applications of 4 2,4 Difluorophenyl Benzaldehyde in Advanced Chemical Research

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The aldehyde functional group is one of the most versatile in organic chemistry, and in 4-(2,4-Difluorophenyl)benzaldehyde, it serves as a reactive handle for constructing more complex molecular architectures. Its utility as an intermediate is highlighted by its potential to undergo a wide array of chemical transformations.

For instance, analogous to other substituted benzaldehydes, this compound can serve as a starting point for creating cyclopropane-containing molecules. Processes such as the Wittig reaction or aldol (B89426) condensation can convert the aldehyde into an alkene, which can then undergo cyclopropanation. google.com These cyclopropane (B1198618) derivatives are valuable structural motifs in medicinal chemistry.

Furthermore, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds such as esters and ethers. The presence of the difluorobiphenyl core is significant, as fluorinated moieties are known to enhance the biological activity and metabolic stability of pharmaceutical compounds. mdpi.com

Table 1: Key Chemical Properties of this compound

Property Value
IUPAC Name This compound
CAS Number 728918-75-0 chemicalbook.com
Molecular Formula C₁₃H₈F₂O chemicalbook.com
Molecular Weight 218.20 g/mol chemicalbook.com
LogP (Partition Coefficient) 3.44

| Density (estimated) | 1.409 g/cm³ |

Note: Data sourced from chemical supplier technical information. chemicalbook.com

Development of Novel Functional Materials

The development of new materials with tailored properties is a cornerstone of modern technology. Fluorinated organic compounds are particularly sought after for their unique electronic and physical characteristics.

Research has shown that liquid crystals containing fluorinated biphenyl (B1667301) or tolan units are crucial for applications in modern liquid crystal displays (LCDs). electronicsandbooks.combeilstein-journals.orgnih.gov The introduction of fluorine atoms into the molecular structure can significantly influence properties like dielectric anisotropy, viscosity, and clearing points. electronicsandbooks.com For example, liquid crystals with fluorinated cyclohexane (B81311) motifs have been synthesized to achieve negative dielectric anisotropy, a key requirement for certain display technologies. researchgate.net

While direct synthesis of liquid crystals from this compound is not explicitly detailed in the reviewed literature, its structure makes it an exceptionally promising precursor. The aldehyde group can be used to construct the central mesogenic core, for instance, by forming a Schiff base with an appropriate aniline (B41778) derivative. The 2,4-difluorophenyl unit would then act as a terminal group, helping to induce and fine-tune the desired liquid crystalline phases and optical properties. electronicsandbooks.comresearchgate.net

Employment in Coordination Chemistry for Ligand Synthesis

The synthesis of ligands is central to coordination chemistry, enabling the creation of metal complexes with specific catalytic, magnetic, or biological properties. The aldehyde group of this compound is an excellent anchor point for building multidentate ligands.

A primary route for this is the condensation reaction with primary amines to form Schiff bases, which contain an imine (-HC=N-) group. orientjchem.org These Schiff base ligands are widely used due to their straightforward synthesis and stable coordination compounds. orientjchem.org By reacting this compound with various di- or polyamines, a diverse library of chelating ligands can be produced.

Similarly, condensation with hydrazines or thiosemicarbazides yields hydrazone or thiosemicarbazone ligands, respectively. These classes of ligands and their metal complexes are of significant interest for their potential biological activities, including as enzyme inhibitors. nih.gov The fluorine atoms on the phenyl ring of the parent aldehyde can modulate the electron density of the donor atoms in the resulting ligand, thereby influencing the stability and reactivity of the final metal complex.

Strategic Use as a Versatile Synthetic Scaffold in Diverse Chemical Fields

In drug discovery and materials science, a "scaffold" refers to a core molecular structure that can be systematically modified to generate a library of related compounds for screening. google.comsigmaaldrich.com this compound is an ideal candidate for such a scaffold due to its combination of a stable core and a reactive functional group.

The difluorobiphenyl core is a robust and sterically defined unit. The fluorine atoms are particularly valuable in medicinal chemistry, as they can enhance binding affinity to biological targets and improve pharmacokinetic properties like metabolic stability. nih.gov The aldehyde group serves as a versatile point of diversification.

Table 2: Potential Synthetic Transformations of the Aldehyde Scaffold

Reaction Type Reagent Example Product Type
Schiff Base Condensation Primary Amine (R-NH₂) Imine
Wittig Reaction Phosphonium Ylide Alkene
Reduction Sodium Borohydride (NaBH₄) Alcohol
Oxidation Potassium Permanganate (KMnO₄) Carboxylic Acid

| Knoevenagel Condensation | Active Methylene Compound | Substituted Alkene |

This synthetic versatility allows researchers to rapidly generate a wide array of derivatives from a single starting material. For example, by creating a library of Schiff bases and then reducing the imine bond, a collection of secondary amines can be produced. This approach is highly valuable for exploring structure-activity relationships (SAR) in the search for new drugs or functional materials. nih.gov

Q & A

Q. Basic :

  • ¹H/¹³C NMR : Look for aldehyde proton resonance at δ ~10.0 ppm and aromatic splitting patterns (e.g., doublets for fluorine-coupled protons).
  • FT-IR : Confirm C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
  • LC-MS : Monitor molecular ion peaks ([M+H]⁺ at m/z 219.1) and isotopic patterns consistent with fluorine .

Advanced : High-resolution mass spectrometry (HRMS) with sub-ppm error ensures exact mass confirmation (calc. 218.0372 for C₁₃H₈F₂O). For trace impurities, hyphenated techniques like GC-MS or HPLC-DAD detect byproducts from incomplete coupling or oxidation .

How does this compound serve as a precursor in medicinal chemistry?

Basic : The aldehyde group enables condensation reactions to form Schiff bases or heterocycles. For example, it reacts with aminotriazoles to yield antimicrobial agents .

Advanced : In phosphonosulfonate inhibitors, the aldehyde is converted to sulfonic acid derivatives, which block enzymes like dehydrosqualene synthase (IC₅₀ ~0.5 µM). Structural analogs show potent anti-staphylococcal activity by disrupting staphyloxanthin biosynthesis .

What photophysical applications utilize derivatives of this compound?

Advanced : Platinum(II) complexes incorporating 4-(2-pyridyl)benzaldehyde ligands exhibit aggregation-induced emission (AIE). These luminescent materials display red-shifted emission (~650 nm) due to Pt⋯Pt and π-π interactions, applicable in OLEDs or sensors. Time-dependent DFT (TD-DFT) calculations rationalize electronic transitions and Stokes shifts .

What safety protocols are essential when handling this compound?

Q. Basic :

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes .

Advanced : Monitor airborne concentrations via OSHA Method 58. Store under inert gas (Ar/N₂) to prevent aldehyde oxidation. Thermal stability assessments (DSC/TGA) ensure safe scale-up .

How can researchers address contradictions in spectroscopic or crystallographic data?

Q. Advanced :

  • Dynamic Disorder : In SC-XRD, use twinned crystals or alternate space groups (e.g., P2₁/c) to model split positions.
  • NMR Anomalies : Variable-temperature ¹⁹F NMR resolves conformational exchange broadening.
  • Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

What strategies optimize reaction scalability for industrial research?

Q. Advanced :

  • Flow Chemistry : Continuous Suzuki coupling in microreactors improves heat/mass transfer, reducing catalyst loading (≤1 mol% Pd).
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) or water/THF biphasic systems to enhance sustainability.
  • Process Analytical Technology (PAT) : In-line FT-IR monitors aldehyde conversion in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.